molecular formula C6H3BrClFO B1466096 4-Bromo-2-chloro-5-fluorophenol CAS No. 1036383-21-7

4-Bromo-2-chloro-5-fluorophenol

Cat. No. B1466096
CAS RN: 1036383-21-7
M. Wt: 225.44 g/mol
InChI Key: DBZOBXATIIXRPE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorophenol is a compound with the molecular formula C6H3BrClFO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can influence the properties and reactivity of the molecule.

It is stored at a temperature between 2-8°C .

Scientific Research Applications

Photoreaction and Tunneling Mechanisms

4-Bromo-2-chloro-5-fluorophenol has been studied for its unique photoreaction mechanisms and hydrogen-atom tunneling behaviors. Nanbu et al. (2012) explored its intramolecular hydrogen-atom tunneling and photoreaction mechanism in low-temperature argon matrices. This study highlighted the transition from one geometrical isomer to another due to hydrogen-atom tunneling, as well as the impact of bromine atom on the photoreaction pathways of this compound (Nanbu, Sekine, & Nakata, 2012).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related compounds has provided insights into the behavior and potential applications of this compound. For instance, Granoth et al. (1973) studied the Friedel–Crafts acylation–cyclisation reactions of phenyl ethers, which are chemically related, to develop new compounds with potentially useful properties (Granoth, Segall, & Kalir, 1973).

Biotransformation and Environmental Applications

The biotransformation of halophenols, including compounds similar to this compound, has been studied for environmental applications. For example, Coulombel et al. (2011) investigated the transformation of 4-halophenols to 4-halocatechols using Escherichia coli, which could have implications for the bioremediation of related compounds (Coulombel, Nolan, Nikodinovic, Doyle, & O’Connor, 2011).

Molecular Structure Analysis

Understanding the molecular structure and conformation of halogenated bisbenzyl phenols, which are structurally related to this compound, has been a subject of research. Sindt-Josem and Mackay (1981) conducted conformational studies of halogenated bisbenzyl phenols, providing valuable information on the molecular dynamics and interactions of such compounds (Sindt-Josem & Mackay, 1981).

Applications in Radiosynthesis

The compound has been explored for its potential in radiosynthesis, as demonstrated by research on related fluorophenols. Helfer et al. (2013) highlighted the use of bis(4-benzyloxyphenyl)iodonium salts as precursors for the radiosynthesis of 4-[¹⁸F]fluorophenol, a process that could be applicable to this compound for medical imaging applications (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

Safety and Hazards

4-Bromo-2-chloro-5-fluorophenol is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

4-bromo-2-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZOBXATIIXRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1036383-21-7
Record name 4-bromo-2-chloro-5-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-5-fluorophenol (24.1 g, 165 mmol) was dissolved in anhydrous chloroform (200 mL), heated to 75° C. and treated with a solution of bromine (8.5 mL, 165 mmol) in anhydrous chloroform (40 mL) added dropwise over 5 minutes. After 3 hours the reaction was treated with additional bromine (1.7 mL, 33 mmol) in anhydrous chloroform (15 mL) and stirred at 75° C. After 2 hours, the reaction was cooled to room temperature and treated with dichloromethane (300 mL) and Na2S2O3 (100 mL, saturated aqueous solution). After mixing vigorously, the layers were separated and the organic layer was dried over MgSO4, filtered and concentrated under reduced pressure. The resulting yellow liquid was purified by vacuum distillation. Compound C.1 (22.3 g, 60%) was obtained as a colorless liquid. LC-MS ESI (neg.) m/e: 224.9 (M−H). 1H NMR (400 MHz) (CDCl3) □ 7.51 (d, J=6.9 Hz, 1H); 6.85 (d, J=9.2 Hz, 1H); 5.69 (s, 1H).
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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